![molecular formula C14H21F3N4O5S B2822808 1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097868-56-7](/img/structure/B2822808.png)

1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

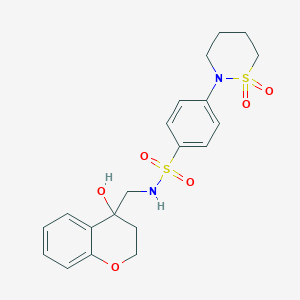

1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H21F3N4O5S and its molecular weight is 414.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Carboxyl-functionalized Ionic Liquids for Metal Oxides

Carboxyl-functionalized ionic liquids, including those based on imidazolium and morpholinium cations, have been utilized for the selective dissolution of metal oxides. These ionic liquids demonstrate unique thermomorphic behavior, enabling a single-phase mixture with water at elevated temperatures, which separates upon cooling. This property is attributed to temperature-dependent hydration and hydrogen bonding of the ionic liquid components, suggesting potential applications in materials science and metal recovery processes (Nockemann et al., 2008).

Synthesis of Sulfamidotriazobenzenes

In synthetic chemistry, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines, including morpholine, to afford o-sulfamidotriazobenzenes. This reaction highlights the versatility of sulfonamide groups in synthesizing novel organic compounds, potentially useful in developing pharmaceuticals and other nitrogen-containing heterocycles (Katritzky et al., 2007).

Antimicrobial Sulfonamides and Carbamates

The study of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate in the synthesis of the antibiotic drug linezolid, reveals their antimicrobial potency. These compounds exhibit good to potent activity against various bacterial strains and fungi, suggesting their potential in developing new antimicrobial agents (Janakiramudu et al., 2017).

Herbicidal Ionic Liquids

Research on sulfonylurea-based herbicidal ionic liquids, incorporating various cations including morpholinium, shows enhanced herbicidal activity in both greenhouse tests and field trials. These findings indicate the potential for developing more efficient and environmentally friendly herbicides (Pernak et al., 2015).

Catalytic Applications in Organic Synthesis

The preparation and catalytic application of 3-Methyl-1-Sulfonic Acid Imidazolium Copper (II) Trichloride, involving morpholine among other amines, for synthesizing 1-(α-aminoalkyl)-2-naphthols, demonstrates the role of ionic liquids in facilitating organic synthesis. This research provides insights into novel catalysts for efficient and selective organic transformations (Khazaei et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cathepsin F , a cysteine protease that plays a significant role in intracellular protein catabolism .

Mode of Action

These can include direct binding to the active site, allosteric modulation, or even covalent modification .

Biochemical Pathways

Cathepsin F is involved in lysosomal protein degradation, so the compound’s action could potentially affect these processes .

Result of Action

This could have downstream effects on cellular homeostasis and function .

Propiedades

IUPAC Name |

1-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21F3N4O5S/c15-14(16,17)10-21-12(22)9-20(13(21)23)11-1-3-18(4-2-11)27(24,25)19-5-7-26-8-6-19/h11H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQUAGUKGPECBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21F3N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2822725.png)

![4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B2822726.png)

![Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2822730.png)

![2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2822737.png)

![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2822739.png)

![3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one](/img/structure/B2822741.png)

![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2822743.png)

![3-Bromo-N-[(1S)-1-cyanoethyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B2822745.png)

![1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2822746.png)